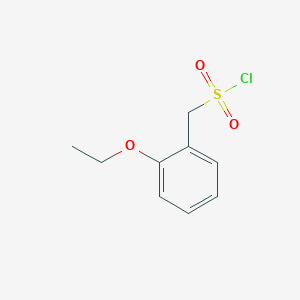
(2-Ethoxyphenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxyphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H11ClO3S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 2-ethoxyphenyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Ethoxyphenyl)methanesulfonyl chloride can be synthesized through the reaction of 2-ethoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the substitution of the hydroxyl group of 2-ethoxyphenol with the methanesulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives.
Reduction Reactions: It can be reduced to (2-ethoxyphenyl)methanesulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to (2-ethoxyphenyl)methanesulfonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide
Major Products Formed
Sulfonamide Derivatives: Formed from reactions with amines
Sulfonate Ester Derivatives: Formed from reactions with alcohols
(2-Ethoxyphenyl)methanesulfonic Acid: Formed from oxidation reactions
Applications De Recherche Scientifique
(2-Ethoxyphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the methanesulfonyl group into various compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-ethoxyphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the ethoxyphenyl group.
Tosyl Chloride: Contains a toluene sulfonyl group instead of the methanesulfonyl group.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethanesulfonyl group, making it more reactive.
Uniqueness
(2-Ethoxyphenyl)methanesulfonyl chloride is unique due to the presence of the ethoxyphenyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable reagent in organic synthesis for introducing the methanesulfonyl group into specific molecular frameworks.
Propriétés
Formule moléculaire |
C9H11ClO3S |
|---|---|
Poids moléculaire |
234.70 g/mol |
Nom IUPAC |
(2-ethoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO3S/c1-2-13-9-6-4-3-5-8(9)7-14(10,11)12/h3-6H,2,7H2,1H3 |
Clé InChI |
ZGDBCOVXJFWHHC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















